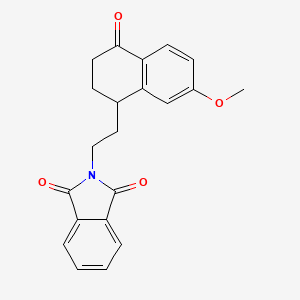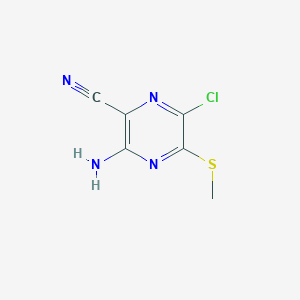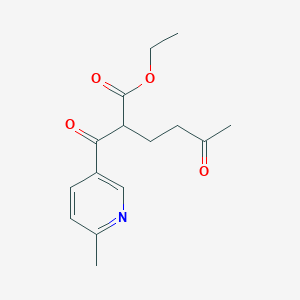![molecular formula C19H18ClN3O3S B8534299 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine](/img/structure/B8534299.png)
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine
概要
説明
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cellular processes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and growth regulation .
類似化合物との比較
Similar compounds include other quinazoline derivatives such as erlotinib and gefitinib, which are used as anticancer agents . Compared to these compounds, 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine has unique structural features that may confer distinct biological activities and therapeutic potential . The presence of the morpholine ring and the methylsulfonyl group are notable differences that could influence its pharmacological properties.
特性
分子式 |
C19H18ClN3O3S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine |
InChI |
InChI=1S/C19H18ClN3O3S/c1-27(24,25)15-4-2-3-13(11-15)14-5-6-16-17(12-14)21-19(20)22-18(16)23-7-9-26-10-8-23/h2-6,11-12H,7-10H2,1H3 |
InChIキー |
KRNMLNLBVXQBTG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NC(=N3)Cl)N4CCOCC4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Benzyl(2-hydroxyethyl)amino]benzamide](/img/structure/B8534272.png)
![Tert-butyl 2-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8534277.png)

![Spiro[2h-indene-2,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,5-bromo-1,3-dihydro-](/img/structure/B8534307.png)




